molecular formula C20H14N4O2S4 B2685517 (E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide CAS No. 393838-77-2

(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide

Cat. No. B2685517
CAS RN: 393838-77-2
M. Wt: 470.6
InChI Key: OQGXZYKSOZHZRG-KQQUZDAGSA-N
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Description

(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide is a useful research compound. Its molecular formula is C20H14N4O2S4 and its molecular weight is 470.6. The purity is usually 95%.
BenchChem offers high-quality (E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enaminones as Building Blocks in Heterocyclic Preparations Enaminones, including (E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide, have been extensively utilized as polydentate reagents in organic synthesis. They have been employed in the synthesis of various novel heterocyclic compounds like pyrazoles, pyridazines, pyrimidines, and others. These compounds exhibit diverse biological activities, including antitumor, antibacterial, and anticonvulsant properties. Imidazoles, a closely related compound class, are noted for their biological, pharmacological, and therapeutic activities, being present in compounds with antiasthmatic, anti-inflammatory, antiulcerative, antithrombotic, fungicidal, and herbicidal properties. Some imidazo[2,1-b]thiazoles have been active against various cancer cell lines, highlighting the importance of these compounds in medicinal chemistry (Gomha & Abdel‐Aziz, 2012).

Synthesis of New Heterocycles as Antifungal Agents The compound has been instrumental in the synthesis of new thiazoline derivatives and thiophenes linked to the indole moiety. These compounds have shown potent antifungal activities, illustrating the compound's role in developing new antimicrobial agents. Such developments are crucial in addressing the growing concern of antimicrobial resistance (Gomha & Abdel‐Aziz, 2012).

Anticancer Applications Recent research indicates that derivatives of (E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide have been designed and synthesized for anticancer applications. These compounds were evaluated against various cancer cell lines, such as breast, lung, colon, and ovarian cancer cells. Some derivatives exhibited higher anticancer activities than the reference drugs, suggesting their potential as novel anticancer agents (Ravinaik et al., 2021).

Utility in Heterocyclic Synthesis The compound has been used in the synthesis of various heterocyclic compounds, including quinazoline, benzothiazole, thiadiazole, imidazole, and thiourea derivatives. These synthesized compounds were tested for their antibacterial activity against various bacteria and fungi, demonstrating the compound's role in creating new antimicrobials (El‐sayed, Atta-Allah, & Hemdan, 2019).

Synthesis of Antinociceptive Agents (E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide derivatives have been used to create new N-substituted but-2-enamides with antinociceptive properties. These properties are significant in the development of new pain management drugs (Shipilovskikh et al., 2020).

properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S4/c25-17(7-5-13-3-1-9-27-13)23-19-21-15(11-29-19)16-12-30-20(22-16)24-18(26)8-6-14-4-2-10-28-14/h1-12H,(H,21,23,25)(H,22,24,26)/b7-5+,8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGXZYKSOZHZRG-KQQUZDAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide

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